(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
This compound is a benzothiazole derivative, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .
Chemical Reactions Analysis
Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Scientific Research Applications
Antimicrobial Activity
- Background : A series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives were synthesized and evaluated for their antimicrobial activity.
- Findings : Compounds showed good activity against Methicillin-resistant Staphylococcus aureus (MRSA), and other bacterial and fungal strains. In-vitro antimicrobial activity and in-silico molecular docking studies indicated certain molecules as more potent than others (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).
Potential as Prokinetic Agents
- Research : New benzimidazole derivatives were prepared, related to Cinitapride, a prokinetic benzamide derivative used as an anti-ulcerative drug.
- Results : Incorporating benzimidazole moiety into Cinitapride skeleton was hypothesized to enhance activity. Various new benzimidazole derivatives were prepared and studied for anti-ulcer activity (Srinivasulu, Reddy, Hegde, & Chakrabart, 2005).
Photoluminescence and Biological Properties
- Study : Synthesis of new piperidine substituted benzothiazole derivatives and exploration of their biological properties.
- Outcomes : Synthesized compounds were analyzed for photoluminescence spectra and biological studies, revealing antibacterial and antifungal activities of specific compounds (Shafi, Rajesh, & Senthilkumar, 2021).
Anticancer Activity
- Focus : Synthesis of Co(II) complexes of related compounds and evaluation of their fluorescence properties and anticancer activity.
- Results : The complexes showed significant results in in vitro cytotoxicity studies in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Antituberculosis Activity
- Objective : Design and synthesis of thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors.
- Findings : Among the synthesized compounds, one showed significant antituberculosis activity and was not cytotoxic at evaluated concentrations (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Impurities in Anti-Diabetic Drug
- Study : Identification, isolation, and synthesis of novel impurities found in Repaglinide, an anti-diabetic drug.
- Results : Seven new impurities were detected, isolated, and their chemical structures were characterized, contributing to better understanding and quality control of the drug (Kancherla, Keesari, Alegete, Khagga, & Das, 2018).
Mechanism of Action
Properties
IUPAC Name |
N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-3-26-20-13-10-18(30-4-2)16-21(20)31-23(26)24-22(27)17-8-11-19(12-9-17)32(28,29)25-14-6-5-7-15-25/h8-13,16H,3-7,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMMXDMUWKJVNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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